molecular formula C11H21BrO2 B104259 2-(6-Bromohexyloxy)tetrahydro-2H-pyran CAS No. 53963-10-3

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Cat. No. B104259
CAS RN: 53963-10-3
M. Wt: 265.19 g/mol
InChI Key: CWSSIUJITPYGLK-UHFFFAOYSA-N
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Description

2-(6-Bromohexyloxy)tetrahydro-2H-pyran is an intermediate in the synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate, which is a sphingoid base of sea cucumber cerebroside that may have cytotoxicity activity against human colon cancer cells .


Synthesis Analysis

This compound can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .


Molecular Structure Analysis

The molecular formula of 2-(6-Bromohexyloxy)tetrahydro-2H-pyran is C11H21BrO2 . The average mass is 265.187 Da and the monoisotopic mass is 264.072479 Da .


Chemical Reactions Analysis

2-(6-Bromohexyloxy)tetrahydro-2H-pyran may be used as a reactant in the synthesis of diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.19 g/mol . It has a density of 1.209 g/mL at 25 °C (lit.) . The boiling point is 125 °C/0.1 mmHg (lit.) . The refractive index is n20/D 1.478 (lit.) .

Scientific Research Applications

Synthesis of Diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate

“2-(6-Bromohexyloxy)tetrahydro-2H-pyran” can be used as a reactant in the synthesis of "diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate" . This compound could potentially be used in a variety of applications, including as a building block for more complex organic molecules.

Synthesis of 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol

This compound can also be used in the synthesis of "13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol" . Similar to the previous compound, this molecule could serve as a precursor for the synthesis of more complex organic compounds.

properties

IUPAC Name

2-(6-bromohexoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSSIUJITPYGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886079
Record name 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-
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Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

CAS RN

53963-10-3
Record name 2-(6-Bromohexyloxy)tetrahydropyran
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Record name 2H-Pyran, 2-((6-bromohexyl)oxy)tetrahydro-
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Record name 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-
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Record name 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-
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Record name 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran
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Synthesis routes and methods I

Procedure details

First, 197.8 g (1.09 mol) of 6-bromo-1-hexanol were fed into a 500 mL reactor vessel and cooled to 5° C. or less, and further 102.1 g (1.21 mol) of dihydropyran were dripped at a temperature of 10° C. or less. After completion of dripping, the mixture was warmed to room temperature to carry out a reaction under stirring for one hour. Residues obtained by this reaction were purified by silica gel column with hexane/IPE (diisopropylether)=5/1, and thus 263.4 g of 6-bromo-1-(tetrahydropyranyloxy)hexane were obtained. The yield was 90.9%. Formula (26) below shows the reaction formula of the step 1.
Quantity
197.8 g
Type
reactant
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-bromo-1-(tetrahydropyranyloxy)hexane was synthesized in the same manner as in Example 1 (the formula (26): step 1). First, 197.8 g (1.09 mol) of 6-bromo-1-hexanol were fed into a 500 mL reactor vessel and cooled to 5° C. or less, and then 102.1 g (1.21 mol) of dihydropyran were dripped at 10° C. or less. After completion of dripping, the mixture was warmed to room temperature and stirred for one hour. The obtained residues were subjected to silica gel column and purified using a mixed solvent of hexane/diisopropylether (IPE) (volume ratio 5:1) as an eluting solvent, and thus 263.4 g of 6-bromo-1-(tetrahydropyranyloxy)hexane were obtained. The yield in this case was 90.9%.
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
197.8 g
Type
reactant
Reaction Step Two
Quantity
102.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 6-bromo hexan-ol (F) (2 g, 11 mmol) in CH2Cl2 (50 ml) was added dropwise dihyrdopyran (1.6 ml, 16.5 mmol) followed by para-toluenesulphonic acid (commercially available) (0.075 g). The reaction mixture was stirred at room temperature for 16 h. The dark blue solution was then washed with water (2×25 ml) then saturated hydrogen carbonate solution (25 ml) and finally with a saturated sodium chloride solution (25 ml). The organic phase was then dried (MgSO4) and the solvent was evaporated under reduced pressure. The crude material was then purified through flash silica gel chromatography (hexane/EtOAc, 10:1) to afford compound 2-(6-Bromo-hexyloxy)-tetrahydropyran (G) as an oil (0.5 g, 70%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
E Scheler, I Bauer, P Strohrigl - Macromolecular symposia, 2007 - Wiley Online Library
In this paper we report the synthesis, characterisation and photopatterning of polydisperse fluorene oligomers. The oligomers were synthesised using the Yamamoto coupling. The …
Number of citations: 14 onlinelibrary.wiley.com
R Awalekar, P Mohire, N Valekar, S Usmani… - Chemical Data …, 2020 - Elsevier
(Z, Z, E)-7, 11, 13-Hexadecatrienal, the major component of the sex pheromone of the citrus leaf miner Phyllocnistis citrella is efficiently and stereoselectively synthesized starting from …
Number of citations: 2 www.sciencedirect.com
JP Collin, F Durola, P Mobian, JP Sauvage - 2007 - Wiley Online Library
Based on the gathering and threading effect of copper(I), three different pseudo‐rotaxanes have been prepared and characterised in solution. They consist of the same two‐chelate ring …
E Scheler, E Betthausen… - … Chemistry and Physics, 2010 - Wiley Online Library
The synthesis of alternating photo‐crosslinkable fluorene co‐oligomers via Suzuki cross coupling is reported. The co‐oligomers were characterized using NMR and GPC, the results …
Number of citations: 6 onlinelibrary.wiley.com
A Khrimian, DR Lance, M Schwarz… - Journal of agricultural …, 2008 - ACS Publications
The browntail moth, Euproctis chrysorrhea (L.), is native to Eurasia, where periodic outbreaks result in defoliation of forest, shade, and ornamental trees. In addition to the damage …
Number of citations: 8 pubs.acs.org
EH Huws - 2012 - search.proquest.com
New methods were developed to produce thiolated analogues of Mycobacteria components. Thiolated tuberculostearic acid,(S)-18-mercapto-l 0-methyloctadecanoic acid, was firstly …
Number of citations: 2 search.proquest.com
AS Lang, A Neubig, M Sommer, M Thelakkat - Macromolecules, 2010 - ACS Publications
The synthesis of well-defined polymers with pendant perylene bisimide (PBI) groups by a combination of nitroxide-mediated radical polymerization (NMRP) of trimethylsilyl propargyl …
Number of citations: 56 pubs.acs.org
Y Catel, T Bock, N Moszner - Journal of Polymer Science Part A …, 2014 - Wiley Online Library
The novel polymerizable β‐ketophosphonic acids 4, 8, 10, and 16 as well as the 9‐(methacryloyloxy)‐nonylphosphonic acid 20 were synthesized in four to eight steps. They were …
Number of citations: 14 onlinelibrary.wiley.com
Y Catel, T Bock, N Moszner - researchgate.net
The novel polymerizable b-ketophosphonic acids 4, 8, 10, and 16 as well as the 9-(methacryloyloxy)-nonylphosphonic acid 20 were synthesized in four to eight steps. They were …
Number of citations: 0 www.researchgate.net
V Besse, L Le Pluart, WD Cook… - Journal of Polymer …, 2013 - Wiley Online Library
In restorative dentistry, acrylamide monomers bearing phosphonic acid moieties have proved to be useful species for the formulation of dental self‐etch adhesives since they provide …
Number of citations: 29 onlinelibrary.wiley.com

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